3-Ethyl-5-((2-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone
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Overview
Description
3-Ethyl-5-((2-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone is a synthetic organic compound that belongs to the class of pyrrolidinones Pyrrolidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-((2-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride, ethyl acetoacetate, and methylamine.
Formation of Intermediate: The first step involves the reaction of 2-fluorobenzyl chloride with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization with methylamine under controlled conditions to form the pyrrolidinone ring.
Final Product: The final step involves the purification of the product through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-((2-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidinones.
Scientific Research Applications
3-Ethyl-5-((2-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-((2-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It may influence signaling pathways related to inflammation, cell proliferation, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-5-phenyl-3-methyl-2-pyrrolidinone: Lacks the fluorine atom, which may affect its biological activity.
3-Methyl-5-((2-fluorophenyl)methyl)-2-pyrrolidinone: Lacks the ethyl group, which may influence its chemical reactivity.
Uniqueness
3-Ethyl-5-((2-fluorophenyl)methyl)-3-methyl-2-pyrrolidinone is unique due to the presence of both the ethyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties. The fluorine atom, in particular, can enhance the compound’s stability and bioavailability.
Properties
CAS No. |
97576-39-1 |
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Molecular Formula |
C14H18FNO |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
3-ethyl-5-[(2-fluorophenyl)methyl]-3-methylpyrrolidin-2-one |
InChI |
InChI=1S/C14H18FNO/c1-3-14(2)9-11(16-13(14)17)8-10-6-4-5-7-12(10)15/h4-7,11H,3,8-9H2,1-2H3,(H,16,17) |
InChI Key |
NCELJWJKTASLQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(NC1=O)CC2=CC=CC=C2F)C |
Origin of Product |
United States |
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